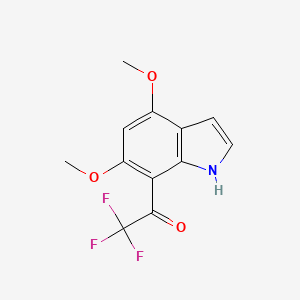

4,6-Dimethoxy-7-trifluoroacetylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-18-7-5-8(19-2)9(11(17)12(13,14)15)10-6(7)3-4-16-10/h3-5,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGHZFHAYQFIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)C(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204912 | |

| Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-11-2 | |

| Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethoxy 7 Trifluoroacetylindole

The introduction of a trifluoroacetyl group at the C7 position of the 4,6-dimethoxyindole (B1331502) nucleus presents a synthetic challenge due to the multiple potential sites for electrophilic substitution. The electron-donating nature of the two methoxy (B1213986) groups at positions 4 and 6, along with the inherent reactivity of the indole (B1671886) ring, necessitates careful selection of synthetic strategies to achieve the desired regioselectivity.

A plausible and direct approach for the synthesis of 4,6-Dimethoxy-7-trifluoroacetylindole is the Friedel-Crafts acylation of 4,6-dimethoxyindole. In this electrophilic aromatic substitution reaction, a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), is reacted with the indole substrate in the presence of a Lewis acid catalyst.

The regiochemical outcome of this reaction is dictated by the electronic and steric environment of the indole ring. The methoxy groups at C4 and C6 are activating and will direct electrophilic attack to the ortho and para positions. The C7 position is ortho to the C6-methoxy group and meta to the C4-methoxy group. The pyrrole (B145914) ring of the indole is also highly reactive towards electrophiles, with the C3 position being the most nucleophilic. However, substitution at the C3 position can often be reversible under certain conditions. To achieve substitution at the C7 position, the reaction conditions, including the choice of Lewis acid and solvent, must be meticulously optimized to favor acylation on the benzene (B151609) ring over the pyrrole ring.

Table 1: Proposed Friedel-Crafts Acylation for 4,6-Dimethoxy-7-trifluoroacetylindole

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Another powerful strategy for achieving regioselective functionalization is Directed Ortho-Metalation (DoM) wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The methoxy group at C6 could potentially act as a directing group, enabling selective lithiation at the C7 position. Subsequent quenching of the resulting aryllithium intermediate with a suitable trifluoroacetylating electrophile, such as S-ethyl trifluorothioacetate, would yield the desired 7-substituted product. This method offers the advantage of high regioselectivity, which is often difficult to achieve with traditional electrophilic substitution reactions.

Alternative Synthetic Routes to 7 Trifluoroacetylindoles

Beyond the direct acylation of the pre-formed indole (B1671886), alternative multi-step synthetic sequences can be envisioned for the construction of 7-trifluoroacetylindoles. These routes often involve the synthesis of a differentially protected or pre-functionalized indole precursor.

One such alternative is the Fischer indole synthesis nih.govyoutube.com. This method involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazine with a ketone or aldehyde. To synthesize 4,6-Dimethoxy-7-trifluoroacetylindole via this route, one would require a (3,5-dimethoxy-2-trifluoroacetylphenyl)hydrazine, which would then be reacted with a suitable carbonyl compound to form the indole ring. The synthesis of the substituted hydrazine (B178648) itself would be a multi-step process.

Another versatile approach involves palladium-catalyzed cross-coupling reactions pharmtech.comnih.gov. A 7-halo-4,6-dimethoxyindole, for instance, could be synthesized and then subjected to a trifluoroacetylation reaction. This could involve, for example, a Stille or Suzuki coupling with a trifluoroacetyl-containing organometallic reagent. The success of this strategy hinges on the selective synthesis of the 7-haloindole precursor.

Purification and Characterization Techniques in Synthetic Preparation

The purification of 4,6-Dimethoxy-7-trifluoroacetylindole from the reaction mixture is crucial to obtain a product of high purity. Given the potential for the formation of regioisomers (e.g., substitution at C2, C3, or C5), advanced purification techniques are often necessary.

Chromatographic Methods:

Flash Column Chromatography: This is a standard and widely used technique for the separation of organic compounds. A silica (B1680970) gel stationary phase is typically employed, with a gradient of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations of closely related isomers, preparative HPLC offers higher resolution. A variety of stationary phases, including reversed-phase (e.g., C18) and normal-phase columns, can be utilized.

Crystallization:

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. This technique relies on the differences in solubility of the desired compound and impurities at different temperatures.

Characterization Techniques: Beyond basic identification, a thorough characterization is essential to confirm the structure and regiochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons. The specific chemical shifts and coupling constants of the aromatic and pyrrolic protons can be used to definitively establish the position of the trifluoroacetyl group.

¹³C NMR: Shows the number and types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon of the trifluoroacetyl group and the shifts of the aromatic carbons provide key structural information.

¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a distinct signal for the CF₃ group and confirming its presence.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule, thereby verifying the substitution pattern mdpi.com.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H stretch of the indole (B1671886), C=O stretch of the ketone, and C-F stretching vibrations.

Scale Up Considerations for Laboratory and Industrial Synthesis

Hydrolysis Reactions of the Trifluoroacetyl Group

The trifluoroacetyl group, a prominent feature of the title compound, is susceptible to hydrolysis under appropriate conditions, leading to valuable carboxylic acid derivatives.

Conversion to 7-Carboxylic Acid Derivatives

The conversion of the 7-trifluoroacetyl group to a 7-carboxylic acid function represents a significant transformation, yielding 4,6-dimethoxy-7-indolecarboxylic acid. This hydrolysis is typically achieved under basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide (B78521) ions.

While specific literature on the hydrolysis of 4,6-dimethoxy-7-trifluoroacetylindole is not abundant, the hydrolysis of aryl trifluoromethyl ketones to the corresponding carboxylic acids is a known transformation. For instance, the hydrolysis of trifluoromethylated triarylphosphines to their carboxylic acid analogues has been achieved using fuming sulfuric acid and boric acid, although these harsh conditions might not be suitable for the sensitive indole (B1671886) nucleus. Milder basic conditions, such as using sodium or potassium carbonate in a protic solvent like methanol (B129727) or water, are generally preferred for the hydrolysis of trifluoroacetyl groups on aromatic rings to avoid degradation of the indole core.

A plausible reaction scheme for the hydrolysis is presented below:

Table 1: Plausible Reaction Scheme for Hydrolysis

| Reactant | Reagents | Product |

|---|

Mechanistic Aspects of Ester Hydrolysis

The hydrolysis of the trifluoroacetyl group proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined as follows:

Nucleophilic Attack: A hydroxide ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. This results in the formation of a tetrahedral intermediate.

Elimination of Trifluoromethyl Anion: The tetrahedral intermediate is unstable and collapses. In a key mechanistic divergence from typical ester hydrolysis, the trifluoromethyl anion (CF₃⁻), a relatively stable carbanion due to the inductive effect of the three fluorine atoms, can act as a leaving group. However, direct elimination of CF₃⁻ is less common. More likely, the intermediate undergoes proton exchange and subsequent C-C bond cleavage.

Formation of Carboxylate: The collapse of the tetrahedral intermediate leads to the formation of the corresponding carboxylate and trifluoromethane.

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is inherently an electron-rich aromatic system and is generally prone to electrophilic attack. However, the presence of both activating (dimethoxy) and deactivating (trifluoroacetyl) groups on the benzene (B151609) portion of the indole nucleus of 4,6-dimethoxy-7-trifluoroacetylindole introduces a complex interplay that directs the regioselectivity of further functionalization.

Regioselectivity in Further Functionalization

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the most nucleophilic position on the aromatic ring. For 4,6-dimethoxyindoles, electrophilic substitution is known to occur at the C7 position. However, with the C7 position already occupied by a deactivating trifluoroacetyl group, other positions become targets.

The Vilsmeier-Haack reaction, a common method for formylation of electron-rich aromatic compounds, provides insight into the regioselectivity. Studies on 4,6-dimethoxyindoles have shown that electrophilic substitution, such as formylation, occurs preferentially at the C7 position. arkat-usa.orgresearchgate.net When the C7 position is blocked, the electrophile is directed to other available positions.

Considering the directing effects of the substituents in 4,6-dimethoxy-7-trifluoroacetylindole:

The C4-methoxy group activates the C3 and C5 positions.

The C6-methoxy group activates the C5 and C7 positions (with C7 being blocked).

The C7-trifluoroacetyl group deactivates the ring, particularly the adjacent C6 position.

Based on these competing effects, the most likely positions for electrophilic attack are C2, C3, and C5. The C3 position is typically the most reactive site for electrophilic substitution on the indole pyrrole (B145914) ring. However, in the benzene portion, the C5 position is activated by both methoxy (B1213986) groups, making it a strong candidate for substitution. The C2 position is also a potential site for electrophilic attack.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Predicted Major Product(s) |

|---|---|

| Nitration (HNO₃/H₂SO₄) | 4,6-Dimethoxy-5-nitro-7-trifluoroacetylindole and/or 4,6-Dimethoxy-2-nitro-7-trifluoroacetylindole |

| Halogenation (e.g., Br₂/FeBr₃) | 4,6-Dimethoxy-5-bromo-7-trifluoroacetylindole and/or 4,6-Dimethoxy-2-bromo-7-trifluoroacetylindole |

Nucleophilic Attack and Addition Reactions at the Trifluoroacetyl Carbonyl

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it a prime target for nucleophilic attack.

The reaction with nucleophiles typically involves the addition to the carbonyl group to form a tetrahedral intermediate. This intermediate can then undergo various subsequent reactions depending on the nature of the nucleophile and the reaction conditions. For example, reaction with hydride reagents like sodium borohydride (B1222165) would lead to the corresponding trifluoromethyl alcohol. Reaction with organometallic reagents such as Grignard or organolithium reagents would result in the formation of tertiary alcohols.

The high electrophilicity of the trifluoromethyl ketone also makes it susceptible to forming stable hydrates in the presence of water.

Table 3: Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydride | Sodium borohydride (NaBH₄) | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 2-(4,6-Dimethoxy-1H-indol-7-yl)-1,1,1-trifluoropropan-2-ol |

Reductions of the Trifluoroacetyl Moiety

The trifluoroacetyl group at the C7 position of the indole is a key site for chemical modification, particularly through reduction reactions. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydride reagents.

Commonly employed reducing agents for aryl ketones, such as sodium borohydride (NaBH₄), are effective in reducing the trifluoroacetyl group to a 2,2,2-trifluoro-1-hydroxyethyl group. Studies on the reduction of aryl trifluoromethyl ketones have shown that these reactions proceed efficiently. cdnsciencepub.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at ambient or slightly elevated temperatures.

The presence of the electron-donating methoxy groups at the C4 and C6 positions increases the electron density of the indole ring system. However, the reduction of the trifluoroacetyl group is expected to be chemoselective, leaving the aromatic indole core intact under standard conditions for ketone reduction. libretexts.org Catalytic hydrogenation can also be employed, although care must be taken to select conditions that favor the reduction of the ketone over the indole ring. wikipedia.org

The resulting 2,2,2-trifluoro-1-(4,6-dimethoxy-1H-indol-7-yl)ethanol is a chiral molecule, and the use of chiral reducing agents or catalysts can, in principle, afford enantiomerically enriched products. wikipedia.orgnih.gov

Table 1: Hypothetical Conditions for the Reduction of 4,6-Dimethoxy-7-trifluoroacetylindole

| Reagent/Catalyst | Solvent | Temperature | Product |

| Sodium Borohydride (NaBH₄) | Methanol | 25 °C | 2,2,2-Trifluoro-1-(4,6-dimethoxy-1H-indol-7-yl)ethanol |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran | 0 °C to 25 °C | 2,2,2-Trifluoro-1-(4,6-dimethoxy-1H-indol-7-yl)ethanol |

| H₂, Pd/C | Ethanol | 25-50 °C | 2,2,2-Trifluoro-1-(4,6-dimethoxy-1H-indol-7-yl)ethanol |

Transformations Involving the Indole Nitrogen (N1)

The nitrogen atom of the indole ring in 4,6-dimethoxy-7-trifluoroacetylindole possesses a reactive N-H bond that can participate in various chemical transformations, most notably N-alkylation and N-acylation. The reactivity of this site is significantly influenced by the electronic effects of the substituents on the benzene ring.

N-Alkylation:

N-alkylation is typically achieved by treating the indole with a suitable base to generate the nucleophilic indolide anion, followed by reaction with an alkylating agent, such as an alkyl halide or sulfate. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The presence of both electron-donating and electron-withdrawing groups on the indole ring can influence the reaction conditions required for efficient N-alkylation. bath.ac.uknih.gov

N-Acylation:

Similarly, N-acylation can be accomplished by reacting the indolide anion with an acylating agent, such as an acyl chloride or anhydride (B1165640). nih.govresearchgate.net The increased acidity of the N-H bond in 4,6-dimethoxy-7-trifluoroacetylindole facilitates the formation of the N-acyl derivative under relatively mild conditions. Chemoselective N-acylation is generally favored over C-acylation due to the electronic effects of the existing C7-trifluoroacetyl group. nih.gov The resulting N-acylindoles are important building blocks in organic synthesis.

Table 2: Hypothetical Conditions for N-Functionalization of 4,6-Dimethoxy-7-trifluoroacetylindole

| Reaction Type | Base | Reagent | Solvent | Product |

| N-Methylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | DMF | 1-Methyl-4,6-dimethoxy-7-trifluoroacetylindole |

| N-Benzylation | Potassium Carbonate (K₂CO₃) | Benzyl Bromide (BnBr) | Acetonitrile | 1-Benzyl-4,6-dimethoxy-7-trifluoroacetylindole |

| N-Acetylation | Sodium Hydride (NaH) | Acetyl Chloride (AcCl) | THF | 1-Acetyl-4,6-dimethoxy-7-trifluoroacetylindole |

| N-Benzoylation | Cesium Carbonate (Cs₂CO₃) | Benzoyl Chloride (BzCl) | Xylene | 1-Benzoyl-4,6-dimethoxy-7-trifluoroacetylindole |

Elucidation of Acylation Mechanisms at the C7 Position

The introduction of an acyl group at the C7 position of an indole ring is a significant chemical challenge. Electrophilic substitution on the indole nucleus, such as Friedel-Crafts acylation, overwhelmingly favors the C3 position of the pyrrole ring due to its high nucleophilicity. nih.govasianpubs.orgresearchgate.net Directing such a reaction to the C7 position requires overcoming this intrinsic reactivity. The synthesis of 4,6-dimethoxy-7-trifluoroacetylindole from a 4,6-dimethoxyindole (B1331502) precursor necessitates a strategy to achieve this regioselectivity.

Several mechanistic pathways can be considered for this transformation. One common approach for C7 functionalization involves the use of a directing group on the indole nitrogen (N1). nih.gov This group can coordinate to a metal catalyst, bringing the electrophilic acylating agent into close proximity with the C7-H bond, thereby facilitating a directed C-H activation/acylation event.

Alternatively, a direct Friedel-Crafts acylation of 4,6-dimethoxyindole with a highly reactive acylating agent like trifluoroacetic anhydride could be envisioned. In this scenario, the regioselectivity would be dictated by the electronic effects of the substituents. The methoxy groups at C4 and C6 are electron-donating through resonance, which activates the benzene portion of the indole ring to electrophilic aromatic substitution. The C6-methoxy group, in particular, would activate the C5 and C7 positions. However, achieving selectivity for C7 over the electronically similar C5 and the highly reactive C3 remains a significant hurdle that often results in a mixture of products. beilstein-journals.org Palladium-catalyzed C-H arylation has been successfully directed to the C7 position by using specific phosphinoyl directing groups, a strategy that could potentially be adapted for acylation. nih.gov

The mechanism for a successful C7 acylation would proceed through a Wheland intermediate (also known as a sigma complex), where the electrophile has added to the C7 position. The stability of this cationic intermediate is key. The adjacent C6-methoxy group can stabilize the positive charge through resonance, making the formation of the C7-acylated product more favorable than it would be on an unsubstituted indole.

Protonation and Activation Pathways in Acid-Catalyzed Transformations

In the presence of acid, indoles can undergo protonation, which is often the first step in acid-catalyzed transformations. youtube.com The site of protonation is determined by the relative stability of the resulting conjugate acids. For the indole scaffold, protonation typically occurs at the C3 position, which generates an indoleninium ion. ic.ac.uk This cation is particularly stable because the aromaticity of the benzenoid ring is preserved.

For 4,6-dimethoxy-7-trifluoroacetylindole, several sites could potentially be protonated: the C3 position, the indole nitrogen (N1), the oxygen atoms of the two methoxy groups, or the carbonyl oxygen of the trifluoroacetyl group.

C3 Protonation: This remains a highly probable pathway, leading to a resonance-stabilized indoleninium ion. The electron-donating effects of the methoxy groups would further stabilize this cation.

Oxygen Protonation: The lone pairs on the oxygen atoms of the methoxy and trifluoroacetyl groups are also potential sites for protonation. However, protonation of the carbonyl oxygen is disfavored due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group, which destabilizes the resulting cation. Protonation of the methoxy groups is possible but may be less favorable than C3 protonation.

N1 Protonation: Protonation on the indole nitrogen disrupts the aromaticity of the entire bicyclic system and is generally thermodynamically unfavorable compared to C3 protonation. ic.ac.uk

The initial protonation step is critical as it activates the molecule for subsequent reactions. For instance, in acid-catalyzed hydration of an alkene, protonation of the double bond generates a carbocation, which is then attacked by water. youtube.comyoutube.comyoutube.com Similarly, protonation of 4,6-dimethoxy-7-trifluoroacetylindole at C3 would render the C2 position highly electrophilic and susceptible to attack by nucleophiles. The precise reaction pathway would depend on the specific conditions and the nucleophiles present. youtube.com

| Protonation Site | Key Features of Resulting Cation | Relative Plausibility |

|---|---|---|

| C3 Position | Indoleninium ion formed; benzenoid aromaticity is maintained; cation is resonance-stabilized. | High |

| Carbonyl Oxygen (C7) | Cation is destabilized by the adjacent electron-withdrawing -CF₃ group. | Low |

| Methoxy Oxygen (C4/C6) | Forms an oxonium ion; a possible pathway but competes with C3 protonation. | Moderate |

| Indole Nitrogen (N1) | Disrupts the aromaticity of the pyrrole ring; generally unfavorable. | Low |

Transition State Analysis in Key Synthetic Steps

Understanding the structure and energy of transition states is fundamental to explaining reaction rates and selectivity. For the key synthetic step of introducing the trifluoroacetyl group at the C7 position of 4,6-dimethoxyindole, the reaction would proceed through a high-energy transition state leading to a Wheland intermediate. The regiochemical outcome is determined by the relative energy barriers of the transition states for attack at different positions (e.g., C3, C5, C7).

Computational studies on related indole reactions, such as the Fischer indole synthesis, have shown that the calculated energies of transition states can accurately predict which regioisomer will be formed. researchgate.net For the C7-trifluoroacetylation of 4,6-dimethoxyindole, the transition state would involve the partial formation of a C-C bond between C7 and the electrophile. The developing positive charge on the ring would be stabilized by the +M (mesomeric) effect of the C6-methoxy group. A competing transition state for attack at C5 would be similarly stabilized by both the C4 and C6 methoxy groups, potentially representing a lower energy pathway. Therefore, achieving C7 selectivity requires conditions that specifically favor the C7 transition state, perhaps through steric hindrance or the use of a directing group.

Molecular dynamics simulations can also provide insight into transition states, especially in cases where a single transition state may lead to multiple intermediates, a phenomenon known as a bimodal transition state. researchgate.net

Stereoelectronic Effects Governing Regioselectivity and Reactivity

The reactivity and regioselectivity of 4,6-dimethoxy-7-trifluoroacetylindole are governed by a complex interplay of the stereoelectronic effects of its substituents. These effects determine the electron density at various positions on the indole ring, the acidity of the N-H proton, and the steric accessibility of reactive sites.

Electron-Donating Groups: The methoxy groups at C4 and C6 are powerful activating groups. They donate electron density into the aromatic system via a resonance effect (+M), which is stronger than their inductive electron-withdrawal (-I). This significantly increases the nucleophilicity of the benzene ring, particularly at the C5 position, which benefits from the +M effect of both methoxy groups.

Electron-Withdrawing Group: The trifluoroacetyl group at C7 is a potent deactivating group. The three fluorine atoms exert a very strong inductive electron-withdrawing effect (-I), which reduces the electron density of the benzene ring and the carbonyl oxygen.

Steric Effects: The trifluoroacetyl group at C7 also provides significant steric hindrance, which would impede the approach of electrophiles or nucleophiles to the C7 position or the indole nitrogen.

This combination of effects leads to specific predictions about the molecule's reactivity. The C3 position, while not directly influenced by the benzene ring substituents, retains its inherent high nucleophilicity characteristic of indoles. ic.ac.uk However, any further electrophilic aromatic substitution on the benzene ring would be strongly directed towards the C5 position, which is highly activated and sterically accessible. The strong deactivating effect of the C7-substituent makes further substitution at C7 or C6 highly unlikely. Furthermore, the -I effect of the trifluoroacetyl group increases the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -OCH₃ | C4 | Strongly donating (+M) > Weakly withdrawing (-I) | Activates the benzene ring, especially C3 and C5. |

| -OCH₃ | C6 | Strongly donating (+M) > Weakly withdrawing (-I) | Activates the benzene ring, especially C5 and C7. |

| -COCF₃ | C7 | Strongly withdrawing (-I) | Deactivates the benzene ring; increases N-H acidity. |

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. nih.govacs.orgnih.gov These methods allow for the detailed study of reaction pathways that may be difficult to probe experimentally. copernicus.orgresearchgate.net

For a molecule like 4,6-dimethoxy-7-trifluoroacetylindole, computational approaches can provide profound insights:

Energy Profiling: DFT calculations can map the entire energy profile of a proposed reaction. acs.org This includes calculating the relative energies of reactants, intermediates, transition states, and products, allowing for the identification of the rate-determining step and the most favorable reaction pathway. researchgate.net

Selectivity Prediction: By comparing the activation energies (the energy of the transition state relative to the reactants) for competing pathways, computational models can predict the regioselectivity of a reaction. researchgate.net For example, one could calculate the energy barriers for electrophilic attack at C3, C5, and other positions to determine the most likely outcome.

Electronic Structure Analysis: These methods can compute various electronic properties, such as the distribution of electron density, molecular orbital shapes and energies (e.g., HOMO and LUMO), and natural bond orbitals (NBOs). ic.ac.uk This information helps to rationalize the observed reactivity in terms of fundamental electronic principles.

For instance, a computational study could definitively resolve the question of the most stable protonated form of 4,6-dimethoxy-7-trifluoroacetylindole by calculating the energies of all possible isomers, as illustrated in the hypothetical data table below.

| Protonation Site | Calculated Relative Energy (kcal/mol) |

|---|---|

| C3 | 0.0 (Reference) |

| C5 | +8.5 |

| N1 | +12.1 |

| C6-OCH₃ | +6.2 |

| C7-COCF₃ | +15.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from computational studies.

Such a study would likely confirm that protonation at C3 is the most thermodynamically favorable process, providing a solid theoretical foundation for understanding the molecule's behavior in acid-catalyzed transformations.

Applications of 4,6 Dimethoxy 7 Trifluoroacetylindole As a Synthetic Intermediate

Precursor to 4,6-Dimethoxyindole-7-carboxylic Acids

One of the primary applications of 4,6-dimethoxy-7-trifluoroacetylindole is as a synthetic precursor to 4,6-dimethoxyindole-7-carboxylic acid. The trifluoroacetyl group (-COCF₃) is an excellent synthon for a carboxylic acid group (-COOH). This transformation can be readily achieved via hydrolysis, typically under basic conditions. The electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating the cleavage of the C-CF₃ bond and subsequent formation of the carboxylate.

Indole (B1671886) carboxylic acids are highly important building blocks in medicinal chemistry and materials science. The indole core is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. The carboxylic acid functionality provides a crucial attachment point for constructing more complex molecules. For instance, indole derivatives are investigated as potential α-glucosidase inhibitors for managing diabetes and as multitarget inhibitors for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The ability to generate the 4,6-dimethoxyindole-7-carboxylic acid from its trifluoroacetyl precursor provides a reliable route to access this valuable intermediate for the synthesis of new therapeutic agents. nih.govnih.gov

Once formed, the carboxylic acid group of 4,6-dimethoxyindole-7-carboxylic acid can be readily converted into a wide range of other functional groups, further enhancing its synthetic utility. These transformations allow for the incorporation of the indole moiety into larger, more complex structures through various coupling reactions. For example, indolyl-glyoxyloyl chlorides, which are closely related to the corresponding carboxylic acids, have been successfully converted into a variety of derivatives. researchgate.net This highlights the versatility of the carboxyl group in synthesis.

Common derivatizations include:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amidation: Reaction with amines, often using coupling agents, to form amides.

Reduction: Conversion to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride.

Conversion to Acid Chloride: Reaction with reagents such as thionyl chloride or oxalyl chloride to produce a highly reactive acyl chloride, which can then be used in Friedel-Crafts acylation or other reactions. researchgate.net

These derivatizations are fundamental steps in building diverse molecular libraries based on the 4,6-dimethoxyindole (B1331502) scaffold.

| Initial Functional Group | Reagents | Resulting Functional Group | Reference |

| Indolylglyoxyloyl Chloride | Water/Base | Glyoxylic Acid | researchgate.net |

| Indolylglyoxyloyl Chloride | Alcohols | Glyoxylic Esters | researchgate.net |

| Indolylglyoxyloyl Chloride | Amines | Glyoxylic Amides | researchgate.net |

This table showcases derivatizations analogous to those possible with indole-7-carboxylic acid, based on the reactivity of related indolyl-glyoxyloyl precursors.

Building Block in the Synthesis of Macrocyclic Indole Oligomers

Beyond its role as a precursor to simple carboxylic acids, 4,6-dimethoxy-7-trifluoroacetylindole is a foundational component in the synthesis of large, cyclic molecules known as macrocyclic indole oligomers. After conversion of the trifluoroacetyl group to a reactive handle like a hydroxymethyl or carbaldehyde group, the indole unit can be linked with other indole monomers to form complex, ring-shaped structures.

A significant class of these macrocycles are the calix[n]indoles, which are composed of 'n' indole units linked together. Research has demonstrated the successful synthesis of calix nih.govindoles and calix orgsyn.orgindoles from activated 4,6-dimethoxyindole derivatives. researchgate.netthieme-connect.com These macrocycles are of great interest in supramolecular chemistry due to their unique shapes and ability to bind other molecules (guests) within their central cavity. While the prompt specified calix researchgate.netindoles, the available scientific literature predominantly focuses on the acid-catalyzed formation of the thermodynamically more stable trimeric (calix nih.govindole) and tetrameric (calix orgsyn.orgindole) structures. researchgate.netthieme-connect.com

The primary method for constructing calix[n]indoles is through acid-catalyzed condensation reactions. thieme-connect.com In a typical synthesis, a 4,6-dimethoxyindole derivative bearing a reactive group at the 2- or 7-position, such as a hydroxymethyl (-CH₂OH) or carbaldehyde (-CHO) group, is treated with an acid catalyst like p-toluenesulfonic acid. thieme-connect.com The reaction proceeds through the formation of an intermediate indolyl-methanol, which then reacts with another indole unit in a sequence of condensation steps to build the macrocyclic ring. researchgate.netthieme-connect.com The enhanced reactivity of the 2- and 7-positions of the 4,6-dimethoxyindole core is crucial for the success of these cyclooligomerization reactions. thieme-connect.com

The three-dimensional shape of calix[n]indoles gives rise to various stereoisomers, or conformers. The control and characterization of these isomers are critical for their application in host-guest chemistry. In the synthesis of calix nih.govindoles from 4,6-dimethoxyindole precursors, different conformers can be formed, with the "flattened partial cone" isomer often being the major product due to its thermodynamic stability. researchgate.net However, the "cone" conformer, which forms a more defined cup-shaped cavity, can also be detected and in some cases isolated. researchgate.net The identification and quantification of these isomers are typically performed using advanced spectroscopic techniques, such as temperature-dependent proton NMR and NOESY spectral analysis. researchgate.net

| Calix[n]indole Isomer | Description | Method of Detection | Reference |

| Cone | All indole units orient in the same direction, forming a cup-shape. | X-ray Crystallography, NMR | researchgate.net |

| Flattened Partial Cone | One indole unit is inverted relative to the others. Often the major, more stable conformer. | NMR Spectroscopy | researchgate.net |

| 1,3-Alternate | Indole units alternate their orientation. Observed in calix orgsyn.orgindoles, creating a cube-like structure. | NMR Spectroscopy | researchgate.net |

Calix[2]indole Synthesis and Isomer Formation

Role in the Construction of Fused Heterocyclic Ring Systems

The synthesis of fused heterocyclic ring systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. The functionalization of the indole core is a common strategy to access such systems. For example, derivatives of 4,6-dimethoxy-1H-indole have been used as starting materials to synthesize pyrazole, isoxazole, and pyrimidine (B1678525) derivatives. organic-chemistry.orgnih.gov The initial step often involves the reaction of the indole with a reagent like chloroacetic acid to form an intermediate that can then be cyclized with various reagents. organic-chemistry.orgnih.gov

The presence of a trifluoroacetyl group at the C7 position of 4,6-dimethoxyindole would likely influence the regioselectivity of these cyclization reactions, potentially leading to novel fused heterocyclic systems.

Application in Natural Product Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. Indole alkaloids, in particular, represent a vast and structurally diverse class of natural products with a wide range of biological activities. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system found in many of these compounds. jlu.edu.cn

While there are no reported total syntheses that utilize 4,6-dimethoxy-7-trifluoroacetylindole, the broader class of functionalized indoles is central to this field. The specific substitution pattern of 4,6-dimethoxyindole itself is found in certain natural product precursors. The introduction of a trifluoroacetyl group could, in theory, be a strategic step in a synthetic route to a complex natural product, serving as a masked hydroxyl group or another functional handle for further elaboration.

Diversification of Indole Scaffolds via Multistep Syntheses

The ability to selectively functionalize the indole scaffold at various positions is crucial for creating diverse libraries of compounds for drug discovery and other applications. The use of protecting groups and directing groups allows for controlled, stepwise modifications of the indole ring.

A 7-trifluoroacetyl group on a 4,6-dimethoxyindole core would be a powerful tool for such diversification. The ketone functionality of the trifluoroacetyl group could be a site for nucleophilic addition, reduction, or conversion to other functional groups. Furthermore, its electron-withdrawing character would deactivate the C7 position towards electrophilic attack, potentially directing substitution to other positions on the indole ring. This would enable the synthesis of a wide array of novel indole derivatives with potentially interesting biological or material properties.

Advanced Research Directions and Future Prospects

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly functionalized indoles often relies on multi-step sequences that may involve harsh reagents and generate significant waste. The development of sustainable and efficient synthetic routes to 4,6-Dimethoxy-7-trifluoroacetylindole is a critical first step towards unlocking its full potential.

Current synthetic strategies for introducing a trifluoroacetyl group onto an indole (B1671886) ring often employ trifluoroacetic anhydride (B1165640) (TFAA) or other reactive trifluoroacetylating agents. For an electron-rich substrate like 4,6-dimethoxyindole (B1331502), regioselectivity can be a challenge. While the C3 position is typically the most nucleophilic site in indoles, the electronic directing effects of the methoxy (B1213986) groups and potential steric hindrance could influence the position of trifluoroacetylation.

Future research in this area should focus on several key aspects to enhance sustainability and efficiency:

Catalytic C-H Functionalization: Direct C-H trifluoroacetylation of the 4,6-dimethoxyindole core would be the most atom-economical approach. This could involve the use of transition metal catalysts, such as palladium, rhodium, or copper, to selectively activate the C7 C-H bond. Photoredox catalysis also presents a promising avenue for mild and selective C-H functionalization.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. Developing a flow process for the synthesis of 4,6-Dimethoxy-7-trifluoroacetylindole could significantly enhance efficiency and reduce waste.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst cost and toxicity, regioselectivity control |

| Flow Chemistry | Improved safety, scalability, and efficiency | Initial setup cost, potential for clogging |

| Green Solvents and Reagents | Reduced environmental impact, improved safety | Solvent compatibility, reagent reactivity |

Exploration of Novel Reactivity Patterns for Further Functionalization

The unique electronic nature of 4,6-Dimethoxy-7-trifluoroacetylindole, with its electron-donating methoxy groups and electron-withdrawing trifluoroacetyl group, is expected to result in novel reactivity patterns. The electron-rich benzene (B151609) ring is activated towards electrophilic aromatic substitution, while the pyrrole (B145914) ring is deactivated by the adjacent trifluoroacetyl group. This electronic dichotomy can be exploited for selective functionalization at various positions of the indole core.

Future research should investigate the following reactivity patterns:

Electrophilic Aromatic Substitution: The C2, C3, and C5 positions are potential sites for electrophilic attack. The strong electron-donating effect of the methoxy groups is likely to direct electrophiles to the C5 position. However, the reactivity of the pyrrole ring (C2 and C3) will be attenuated by the C7-trifluoroacetyl group. A detailed study of various electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) would be necessary to map out the regioselectivity.

Nucleophilic Aromatic Substitution: While less common for indoles, the presence of the strongly electron-withdrawing trifluoroacetyl group might render the benzene ring susceptible to nucleophilic aromatic substitution (SNAAr), particularly at positions ortho or para to the electron-withdrawing group, if a suitable leaving group is present.

Reactivity of the Trifluoroacetyl Group: The carbonyl group of the trifluoroacetyl moiety is highly electrophilic and can serve as a handle for a variety of transformations. This includes reactions with nucleophiles (e.g., Grignard reagents, organolithiums), reductions to the corresponding alcohol, and conversion to other functional groups.

Metal-Catalyzed Cross-Coupling Reactions: If the indole core is further functionalized with a halide or triflate, various positions could be subject to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

| Reaction Type | Potential Sites of Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C2, C3, C5 | Directing effects of methoxy and trifluoroacetyl groups |

| Nucleophilic Aromatic Substitution | Benzene ring (with leaving group) | Activating effect of the trifluoroacetyl group |

| Carbonyl Chemistry | C7-trifluoroacetyl group | Electrophilicity of the carbonyl carbon |

| Cross-Coupling Reactions | Halogenated/triflated positions | Catalyst and reaction conditions |

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single pot. The unique reactivity of 4,6-Dimethoxy-7-trifluoroacetylindole makes it an attractive candidate for the design of novel cascade and multicomponent reactions.

Future research in this area could explore:

[3+2] Cycloadditions: The electron-deficient pyrrole ring, influenced by the trifluoroacetyl group, could potentially participate as a dipolarophile in [3+2] cycloaddition reactions with various dipoles, leading to the formation of complex polycyclic indole derivatives.

Domino Reactions Initiated by Nucleophilic Attack: A nucleophilic attack on the electrophilic trifluoroacetyl group could trigger a cascade sequence of reactions, involving intramolecular cyclizations or rearrangements, to afford novel heterocyclic systems.

Multicomponent Reactions Involving the Indole NH: The indole nitrogen can act as a nucleophile in various MCRs, such as the Ugi or Passerini reactions, after deprotonation. The electronic properties of the substituted indole core would influence the reactivity of the resulting intermediates. For instance, a one-pot reaction involving 4,6-dimethoxy-7-trifluoroacetylindole, an aldehyde, an isocyanide, and a carboxylic acid could lead to the synthesis of highly functionalized peptide-like structures.

Application in Materials Chemistry (focus on synthetic routes and material structure, not properties)

Functionalized indoles are valuable building blocks for the synthesis of organic materials with interesting electronic and optical properties. The unique electronic structure of 4,6-Dimethoxy-7-trifluoroacetylindole suggests its potential as a monomer or a key intermediate in the synthesis of novel polymers and functional materials.

Research in this direction should focus on the synthetic routes to incorporate this indole derivative into larger material structures:

Polymerization via C-H Activation: Direct C-H arylation polymerization of 4,6-Dimethoxy-7-trifluoroacetylindole, potentially at the C2 and C5 positions, could lead to the formation of novel conjugated polymers. The electron-donating and electron-withdrawing substituents would modulate the electronic properties of the resulting polymer backbone.

Synthesis of Donor-Acceptor Polymers: The 4,6-dimethoxyindole unit can act as an electron-donor, while the trifluoroacetyl group imparts acceptor character. This inherent donor-acceptor nature makes it an excellent candidate for the synthesis of polymers with small band gaps, which are of interest in organic electronics. This could be achieved by copolymerizing a difunctionalized derivative of 4,6-Dimethoxy-7-trifluoroacetylindole with other aromatic or heteroaromatic monomers.

Incorporation into Dendrimers and Macrocycles: The functional handles on the indole core (e.g., the NH group, the trifluoroacetyl group, or other introduced functional groups) can be used to incorporate the molecule into larger, well-defined architectures like dendrimers or macrocycles.

Theoretical Predictions for Undiscovered Transformations

Computational chemistry and theoretical predictions are invaluable tools for guiding synthetic efforts and uncovering novel reactivity. For a relatively unexplored molecule like 4,6-Dimethoxy-7-trifluoroacetylindole, theoretical studies can provide crucial insights into its electronic structure, reactivity, and potential for undiscovered transformations.

Future theoretical investigations should focus on:

Mapping the Electrostatic Potential and Frontier Molecular Orbitals: Density Functional Theory (DFT) calculations can be used to visualize the electrostatic potential surface, identifying the most electron-rich and electron-poor regions of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into its nucleophilic and electrophilic character, respectively, and predict the most likely sites for various reactions.

Predicting Regioselectivity: Computational modeling can be used to predict the regioselectivity of various reactions, such as electrophilic aromatic substitution or cycloadditions, by calculating the activation energies of the different possible reaction pathways.

Designing Novel Cascade Reactions: Theoretical calculations can be employed to design and evaluate the feasibility of novel cascade reactions. By modeling the reaction coordinates and identifying stable intermediates and transition states, researchers can rationally design complex transformations that would be difficult to discover through purely experimental means. Computational studies on indolynes, for example, have provided valuable models for predicting regioselectivity in nucleophilic additions.

Simulating Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of new compounds derived from 4,6-Dimethoxy-7-trifluoroacetylindole.

| Theoretical Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Electrostatic potential, HOMO/LUMO energies | Predicting sites of nucleophilic/electrophilic attack |

| Transition State Theory | Reaction activation energies | Predicting regioselectivity and reaction feasibility |

| Molecular Dynamics | Conformational analysis | Understanding steric effects and catalyst-substrate interactions |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Aiding in the characterization of new materials |

Analytical and Spectroscopic Methods for Mechanistic and Structural Elucidation

Advanced NMR Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including complex indole (B1671886) derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign the structure of 4,6-Dimethoxy-7-trifluoroacetylindole.

¹H NMR: Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms. For 4,6-Dimethoxy-7-trifluoroacetylindole, characteristic signals would be expected for the aromatic protons on the indole core, the methoxy (B1213986) group protons, and the N-H proton. The chemical shifts and coupling constants would be influenced by the electron-withdrawing trifluoroacetyl group and the electron-donating methoxy groups. For instance, in related dimethoxy-indole structures, methoxy protons typically appear as sharp singlets in the range of 3.7-3.9 ppm. acs.org

¹³C NMR: Carbon-13 NMR is used to determine the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the indole ring carbons, the methoxy carbons, the trifluoroacetyl carbonyl carbon, and the trifluoromethyl carbon. The carbonyl carbon of the trifluoroacetyl group would be expected at a significantly downfield chemical shift.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. nih.gov It would show a characteristic singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the C7 position of the indole ring. This technique is highly sensitive to the local electronic structure, making it a powerful tool for confirming the presence and location of the fluorine-containing substituent. nih.gov

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly valuable for identifying quaternary carbons and for confirming the placement of the substituents (methoxy and trifluoroacetyl groups) on the indole scaffold by observing correlations between the methoxy protons and their attached carbons, as well as between the aromatic protons and the carbons of the substituents.

A hypothetical ¹H NMR data table for 4,6-Dimethoxy-7-trifluoroacetylindole, based on known data for similar indole derivatives, is presented below. acs.orgacs.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.7 | t | ~2.5 |

| H-3 | 6.6 - 6.8 | t | ~2.5 |

| H-5 | 6.4 - 6.6 | s | - |

| NH | 8.5 - 9.0 | br s | - |

| OCH₃ (C4) | 3.8 - 4.0 | s | - |

| OCH₃ (C6) | 3.8 - 4.0 | s | - |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also invaluable for monitoring the progress of a chemical reaction and confirming the formation of the desired product.

For 4,6-Dimethoxy-7-trifluoroacetylindole, High-Resolution Mass Spectrometry (HRMS) would be employed to confirm its elemental formula. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, the calculated exact mass for C₁₃H₁₀F₃NO₃ would be compared to the experimentally determined value, with a very small mass error (typically < 5 ppm) confirming the identity of the compound. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for reaction monitoring. nih.gov Small aliquots of the reaction mixture can be analyzed at different time points to track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

The fragmentation pattern observed in the mass spectrum (MS/MS) can also provide structural information. For 4,6-Dimethoxy-7-trifluoroacetylindole, characteristic fragmentation would likely involve the loss of the trifluoroacetyl group, methoxy groups, or other small neutral molecules, providing further evidence for the proposed structure.

| Technique | Application | Expected Data for C₁₃H₁₀F₃NO₃ |

| HRMS (ESI+) | Elemental Formula Confirmation | Calculated [M+H]⁺: 286.0686, Found: within 5 ppm |

| LC-MS | Reaction Monitoring | Detection of a peak with m/z = 286 corresponding to the product |

| MS/MS | Structural Fragmentation | Fragments corresponding to [M-CF₃]⁺, [M-COCF₃]⁺, [M-OCH₃]⁺ |

X-ray Crystallography in Determining Solid-State Structures

While NMR and MS provide information about connectivity and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsion angles within the 4,6-Dimethoxy-7-trifluoroacetylindole molecule.

If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would confirm the planar structure of the indole ring system and the precise orientation of the methoxy and trifluoroacetyl substituents. acs.orgnih.gov Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the indole N-H) and π-π stacking, which govern the crystal packing. chemrxiv.org This information is crucial for understanding the solid-state properties of the material. The structure of related complex indole derivatives has been successfully determined using this method. acs.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov For 4,6-Dimethoxy-7-trifluoroacetylindole, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be used as the mobile phase. The compound's retention factor (Rf) would depend on its polarity.

Column Chromatography: This technique is used for the purification of the crude product on a larger scale. acs.org Based on the TLC analysis, a suitable solvent system is chosen to achieve good separation of the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. oup.com A reversed-phase C18 column is commonly used for indole derivatives, with a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| Technique | Purpose | Typical Conditions for Indole Derivatives |

| TLC | Reaction Monitoring | Silica (B1680970) gel plate; Mobile phase: Hexane/Ethyl Acetate mixture |

| Column Chromatography | Purification | Silica gel stationary phase; Gradient elution with Hexane/Ethyl Acetate |

| HPLC | Purity Assessment | C18 column; Mobile phase: Acetonitrile/Water gradient |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of a chemical reaction as it occurs, without the need to withdraw samples. mt.comspectroscopyonline.com By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic vibrational bands. youtube.com

Conclusion

Summary of Synthetic Utility and Mechanistic Insights

The synthetic utility of 4,6-dimethoxy-7-trifluoroacetylindole, while not extensively documented as a standalone compound in readily available literature, can be inferred from the known reactivity of its parent indole (B1671886) and general principles of indole chemistry. The electron-donating methoxy (B1213986) groups at the 4- and 6-positions significantly activate the indole ring, rendering the C7 position particularly nucleophilic. This inherent reactivity suggests that a direct and regioselective Friedel-Crafts acylation using trifluoroacetic anhydride (B1165640) would be a plausible and efficient method for its synthesis. The mechanism of such a reaction is understood to proceed through an ion pair intermediate, a common pathway in the trifluoroacetylation of indoles.

The presence of the strongly electron-withdrawing trifluoroacetyl group at the C7 position dramatically alters the electronic properties of the indole core. This functionalization serves as a valuable synthetic handle for further transformations. For instance, the ketone functionality can be a site for nucleophilic attack or reduction, while the trifluoromethyl group can influence the biological activity and physicochemical properties of any derived molecules. Modern synthetic methodologies, such as rhodium-catalyzed C-H functionalization, have been developed for the regioselective acylation of indoles at the C7 position, often employing a directing group on the indole nitrogen to achieve high selectivity. These advanced techniques offer alternative and potentially more controlled routes to 7-acylindoles, including the title compound.

Broader Implications for Indole Chemistry and Heterocyclic Synthesis

The study of polysubstituted indoles, such as 4,6-dimethoxy-7-trifluoroacetylindole, has broader implications for the fields of indole chemistry and heterocyclic synthesis. The strategic placement of both electron-donating (methoxy) and electron-withdrawing (trifluoroacetyl) groups on the indole scaffold creates a unique electronic environment, enabling a diverse range of chemical transformations. This "push-pull" electronic character can be exploited for the synthesis of complex heterocyclic systems and molecules with tailored properties.

The functionalization of the indole C7 position, which is historically less accessible than the C2 and C3 positions, is a significant area of contemporary research. The development of reliable methods for C7-acylation and other C-H functionalizations expands the toolkit available to synthetic chemists for the construction of novel indole-based architectures. These advancements are crucial for the synthesis of new pharmaceutical leads and functional materials, as the substitution pattern on the indole ring is a key determinant of biological activity. The insights gained from studying the reactivity of highly functionalized indoles contribute to a deeper understanding of the fundamental principles of heterocyclic chemistry and can inspire the development of new synthetic strategies for other important heterocyclic systems.

Future Avenues for Academic Inquiry and Research

While the specific compound 4,6-dimethoxy-7-trifluoroacetylindole is not widely reported, its potential as a synthetic intermediate and a scaffold for new derivatives presents several avenues for future academic inquiry. A primary research direction would be the full characterization of this compound and a systematic investigation of its reactivity. This would involve exploring its utility in various synthetic transformations, such as cycloaddition reactions, cross-coupling reactions, and the synthesis of more complex fused heterocyclic systems.

Further research could focus on the biological evaluation of 4,6-dimethoxy-7-trifluoroacetylindole and its derivatives. Given the prevalence of indole-based compounds in medicinal chemistry, this molecule could serve as a lead structure for the development of new therapeutic agents. The presence of the trifluoromethyl group is of particular interest, as it is a common motif in many pharmaceuticals that can enhance metabolic stability and binding affinity.

Mechanistic studies on the synthesis and reactions of this compound would also be a valuable contribution. A detailed understanding of the factors controlling the regioselectivity of electrophilic substitution on the 4,6-dimethoxyindole (B1331502) core would be beneficial for the rational design of synthetic routes to other C7-functionalized indoles. Moreover, exploring the application of this and related compounds in materials science, for example, as building blocks for organic electronics or fluorescent probes, could open up new and exciting areas of research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dimethoxy-7-trifluoroacetylindole, and how can researchers validate intermediate purity?

- Methodological Answer : Begin with indole derivatives as precursors, introducing methoxy groups via nucleophilic substitution under controlled pH (e.g., using NaH/DMF). The trifluoroacetyl group can be added via Friedel-Crafts acylation with trifluoroacetic anhydride. Validate intermediate purity using thin-layer chromatography (TLC) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which purification techniques are most effective for isolating 4,6-Dimethoxy-7-trifluoroacetylindole from byproducts?

- Methodological Answer : Use a combination of solvent extraction (e.g., dichloromethane/water partitioning) followed by recrystallization from ethanol or acetonitrile. For persistent impurities, employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor purity by UV-Vis spectroscopy at λ = 254 nm .

Q. How can researchers characterize the stability of 4,6-Dimethoxy-7-trifluoroacetylindole under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, incubate the compound in buffers (pH 3–9) at 37°C and analyze degradation products via LC-MS. Use F NMR to track trifluoroacetyl group integrity under oxidative conditions (e.g., HO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 4,6-Dimethoxy-7-trifluoroacetylindole while minimizing fluorinated byproducts?

- Methodological Answer : Apply a Design of Experiments (DoE) approach, varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., AlCl for acylation). Use response surface methodology to identify optimal parameters. Monitor fluorinated byproducts (e.g., trifluoroacetic acid derivatives) via GC-MS and mitigate them using scavengers like molecular sieves .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected H NMR shifts)?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO-d vs. CDCl) and consider tautomeric equilibria or aggregation phenomena. Perform variable-temperature NMR to detect dynamic processes. Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) and 2D NMR techniques (COSY, HSQC) .

Q. How can researchers design experiments to probe the reactivity of the trifluoroacetyl group in cross-coupling reactions?

- Methodological Answer : Use palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, optimizing ligand systems (e.g., SPhos vs. XPhos) and base (KCO vs. CsCO). Monitor reaction progress via in-situ IR spectroscopy for C=O bond changes. Compare reaction rates with non-fluorinated analogs to assess electronic effects .

Q. What theoretical frameworks are suitable for studying the electronic effects of methoxy and trifluoroacetyl substituents on indole’s aromatic system?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare experimental UV-Vis absorption spectra with TD-DFT simulations to validate substituent effects on π→π* transitions. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation from methoxy groups .

Q. How can researchers systematically explore novel derivatives of 4,6-Dimethoxy-7-trifluoroacetylindole for structure-activity relationships (SAR)?

- Methodological Answer : Develop a modular synthesis protocol, substituting methoxy groups with halogens or alkyl chains via SNAr reactions. Use high-throughput screening (HTS) to assess biological activity (e.g., enzyme inhibition). Apply multivariate analysis (PCA or clustering) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Methodological Best Practices

- Data Interpretation : Cross-reference spectral data with computational models and analogous compounds to avoid misassignment .

- Ethical Compliance : Follow institutional guidelines for handling fluorinated waste (e.g., neutralization of trifluoroacetic acid) and document disposal protocols .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational and analytical teams to address complex mechanistic questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.